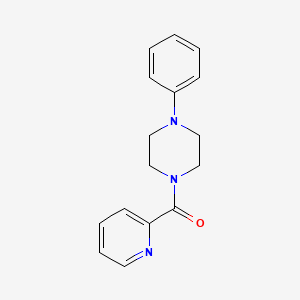

1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(15-8-4-5-9-17-15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRTXPPPHAQOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Phenyl-4-(pyridine-2-carbonyl)piperazine CAS number and identifiers

CAS Number: 903344-00-3 Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

1-Phenyl-4-(pyridine-2-carbonyl)piperazine (CAS 903344-00-3) is a bioactive heterocyclic scaffold belonging to the arylpiperazine class. Structurally, it consists of a piperazine ring N-substituted with a phenyl group and a pyridine-2-carbonyl (picolinoyl) moiety. This compound serves as a critical privileged structure in medicinal chemistry, primarily used as a core building block for designing ligands targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine receptors.

This guide details the physicochemical properties, validated synthetic protocols, and pharmacophoric significance of this compound, providing a robust framework for its utilization in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data summarizes the core identifiers and physical constants necessary for analytical verification.

| Property | Specification |

| Chemical Name | 1-Phenyl-4-(pyridine-2-carbonyl)piperazine |

| CAS Number | 903344-00-3 |

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 267.33 g/mol |

| SMILES | O=C(c1ccccn1)N1CCN(CC1)c1ccccc1 |

| InChI Key | RANBEJKFNYZGNQ-UHFFFAOYSA-N (Analogous backbone) |

| LogP (Predicted) | ~2.1 - 2.5 |

| H-Bond Acceptors | 4 (3 N, 1 O) |

| H-Bond Donors | 0 |

| Appearance | Off-white to pale yellow solid |

Pharmacophore & Biological Context[3][4][6][7][8][9]

The Arylpiperazine "Privileged Scaffold"

The 1-phenylpiperazine moiety is a classic pharmacophore in neuropsychopharmacology. When coupled with a heterocyclic amide (like the picolinoyl group), the resulting molecule mimics the spatial arrangement required for binding to the orthosteric sites of aminergic GPCRs.

-

5-HT1A Receptor Affinity: The basic nitrogen of the piperazine ring (at physiological pH) interacts with the conserved aspartate residue (Asp3.32) in the transmembrane domain of 5-HT receptors.

-

Linker Dynamics: The carbonyl linker restricts the conformational flexibility of the pyridine ring, orienting it to interact with auxiliary binding pockets via pi-pi stacking or hydrophobic interactions.

Signaling Pathway Visualization

The following diagram illustrates the role of this scaffold in modulating GPCR signaling pathways, specifically within the context of serotonergic modulation.

Figure 1: Predicted signaling cascade modulation by arylpiperazine ligands acting as 5-HT1A partial agonists.

Validated Synthetic Protocol

This protocol describes the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine via a standard amide coupling reaction using EDC/HOBt activation. This method is preferred over acid chloride routes due to higher tolerance for functional groups and ease of purification.

Reagents

-

Starting Material A: Picolinic acid (Pyridine-2-carboxylic acid) [CAS 98-98-6]

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Methodology

-

Activation:

-

Dissolve Picolinic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.

-

Stir at 0°C for 30 minutes to form the active ester intermediate. Causality: Low temperature prevents racemization and minimizes side reactions.

-

-

Coupling:

-

Add 1-Phenylpiperazine (1.0 eq, 5.0 mmol) followed by DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Self-Validation: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear, replaced by a higher Rf amide product.

-

-

Workup & Purification:

-

Dilute the reaction mixture with DCM (30 mL).

-

Wash sequentially with:

-

1M HCl (2 x 20 mL) – Removes unreacted amine and pyridine starting material.

-

Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize from EtOH/Hexane or perform flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the target compound.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the amide coupling of picolinic acid and phenylpiperazine.

Applications in Drug Development[7][8][9]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "linking fragment" in FBDD campaigns. The pyridine nitrogen provides a specific hydrogen bond acceptor vector, while the phenyl ring offers hydrophobic bulk.

-

Modification Strategy: Researchers often substitute the phenyl ring (e.g., adding -F or -OMe at ortho/para positions) to tune metabolic stability and selectivity between D2 and 5-HT2A receptors.

Analytical Standard

Used as a reference standard in the impurity profiling of complex piperazine-based drugs (e.g., certain antihistamines or atypical antipsychotics) where amide bond formation is a potential degradation pathway.

References

-

PubChem Compound Summary. (2025). 1-Phenyl-4-(pyridine-2-carbonyl)piperazine (CAS 903344-00-3). National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. (Cited generally for Arylpiperazine SAR). Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands. [Link]

Sources

The Versatile N-Phenylpiperazine Amide Scaffold: A Technical Guide for Drug Discovery

Introduction: The N-Phenylpiperazine Moiety as a Privileged Scaffold

The N-phenylpiperazine subunit is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural features, including a conformationally flexible six-membered ring with two strategically positioned nitrogen atoms, allow for diverse substitutions that can fine-tune its physicochemical and pharmacological properties. This adaptability has established the N-phenylpiperazine core as a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets.[3] When coupled with an amide linkage, the resulting N-phenylpiperazine amide derivatives exhibit an even broader spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of N-phenylpiperazine amide derivatives, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, along with detailed, field-proven experimental protocols.

Core Synthetic Strategies: Building the N-Phenylpiperazine Amide Backbone

The synthesis of N-phenylpiperazine amide derivatives is primarily centered around the formation of a stable amide bond between a pre-formed N-phenylpiperazine core and a suitable carboxylic acid. The choice of synthetic route is often dictated by the nature of the starting materials, desired purity, and scalability of the reaction.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the N-phenylpiperazine core and the carboxylic acid moiety are synthesized or procured separately and then coupled in the final step.

Caption: General workflow for the synthesis of N-phenylpiperazine amide derivatives.

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is one of the most widely used due to its mild reaction conditions and the high yields it typically affords. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitates the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with the secondary amine of the N-phenylpiperazine.[4][5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

To this solution, add N-phenylpiperazine (1.1 equivalents) and HOBt (1.2 equivalents).

-

-

Activation and Coupling:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC hydrochloride (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-phenylpiperazine amide derivative.[6]

-

Experimental Protocol 2: Acyl Chloride Method

For less reactive amines or when a more vigorous coupling method is required, the acyl chloride approach is a viable alternative. This method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with N-phenylpiperazine.[7][]

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the mixture to stir at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve N-phenylpiperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography as described in the previous protocol.

-

Therapeutic Applications and Structure-Activity Relationships

The versatility of the N-phenylpiperazine amide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections delve into some of the most prominent applications, highlighting key structure-activity relationships and providing detailed protocols for biological evaluation.

Anticancer Activity

N-phenylpiperazine amides have emerged as a promising class of anticancer agents, with derivatives showing activity against various cancer cell lines.[9][10][11] Their mechanism of action can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.

Structure-Activity Relationship Insights:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance anticancer potency in some series.[9]

-

The Amide Moiety: The carboxylic acid portion of the molecule provides a crucial point for diversification. Aromatic and heteroaromatic carboxylic acids have been extensively explored, with the resulting amides often exhibiting potent activity.

-

Linker Length and Flexibility: The linker connecting the piperazine and amide functionalities can also impact activity, although this has been less systematically studied.

Quantitative Data Summary: Anticancer Activity of Representative N-Phenylpiperazine Amide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | DU 145 (Prostate) | Not specified, but highest activity in the series | [9] |

| PQ11 | MCF7 (Breast) | Not specified, but most promising activity | [10] |

| Compound 3 | MDA-MB-231 (Breast) | 11.3 | [12] |

| BS230 | MCF7 (Breast) | More potent than Doxorubicin | [11] |

Experimental Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-phenylpiperazine amide derivatives in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement and Data Analysis:

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

-

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. N-phenylpiperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][13]

Structure-Activity Relationship Insights:

-

Lipophilicity: Increased lipophilicity has been positively correlated with activity against certain mycobacterial strains.[13]

-

Electronic Properties: The presence of electron-donating substituents on the N-phenyl ring has been shown to be beneficial for antimycobacterial activity.[13]

-

Substitution on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is critical for antimicrobial and antifungal activity.

Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15][16]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the N-phenylpiperazine amide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared inoculum.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

-

Central Nervous System (CNS) Activity

The N-phenylpiperazine scaffold is a well-established pharmacophore for CNS-acting drugs, and its amide derivatives are no exception.[14][17] Many of these compounds act as ligands for various neurotransmitter receptors and transporters, making them potential candidates for the treatment of depression, anxiety, and neurodegenerative diseases.

Structure-Activity Relationship Insights:

-

Serotonin and Norepinephrine Reuptake Inhibition: N-phenylpiperazine amides have been developed as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. The substitution pattern on the phenyl ring and the nature of the amide moiety are crucial for achieving high affinity and selectivity.[14]

-

Dopamine Receptor Ligands: Modifications to the scaffold have also yielded potent ligands for dopamine D2 and D3 receptors, which are targets for antipsychotic and anti-addiction therapies.[18]

Experimental Protocol 5: Serotonin and Norepinephrine Transporter (SERT and NET) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.[2][19]

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), such as HEK-293 cells.

-

Plate the cells in a 96-well plate and allow them to grow to confluence.

-

-

Compound Pre-incubation:

-

Prepare various concentrations of the N-phenylpiperazine amide derivative in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Remove the culture medium from the cells and wash them with the buffer.

-

Pre-incubate the cells with the test compounds for a specific period (e.g., 15-30 minutes) at 37°C.

-

-

Substrate Uptake:

-

Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT or [³H]NE for NET) to the wells.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

-

-

Termination of Uptake and Measurement:

-

Rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition of substrate uptake at each compound concentration compared to a vehicle control.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major research focus. N-phenylpiperazine amides have demonstrated significant anti-inflammatory properties in various preclinical models.[20]

Structure-Activity Relationship Insights:

-

Scaffold Hybridization: Incorporating the N-phenylpiperazine amide moiety into other known anti-inflammatory scaffolds, such as pyrazoles, has led to potent anti-inflammatory agents.[20]

Experimental Protocol 6: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[21][22]

Step-by-Step Methodology:

-

Animal Grouping and Dosing:

-

Divide rats into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin or diclofenac), and treatment groups receiving different doses of the N-phenylpiperazine amide derivative.

-

Administer the vehicle, positive control, or test compounds orally or intraperitoneally.

-

-

Induction of Inflammation:

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[13]

-

-

Measurement of Paw Edema:

-

Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

-

A significant reduction in paw volume indicates anti-inflammatory activity.

-

Conclusion and Future Perspectives

The N-phenylpiperazine amide scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through systematic structural modifications make it an attractive starting point for drug discovery programs. The diverse range of biological activities, including anticancer, antimicrobial, CNS, and anti-inflammatory effects, underscores the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography will facilitate the design of more potent and selective ligands.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be essential for their translation into clinical candidates.

By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of N-phenylpiperazine amide derivatives for the benefit of patients worldwide.

References

- Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P

- Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prost

- Synthesis and acaricidal activity of phenylpiperazine deriv

- Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. PubMed.

- Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science.

- Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.

- Phenylpiperazine derivatives: A patent review (2006 - Present).

- MTT (Assay protocol). [No Source Found].

- MTT assay protocol. Abcam.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC.

- Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.

- Phenylpiperazine derivatives: a patent review (2006 - present). [No Source Found].

- Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research.

- NET (SLC6A2) Transporter Assay. BioIVT.

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [No Source Found].

- Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Transloc

- Release assay for human norepinephrine transporter (hNET) using a...

- Assay in Summary_ki. BindingDB.

- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

- SERT Transporter Assay. BioIVT.

- Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substr

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Amide Synthesis. Fisher Scientific.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.

- 6 - Organic Syntheses Procedure. [No Source Found].

- Amine to Amide (EDC + HOBt). Common Organic Chemistry.

- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC.

- the prepar

- An improved method of amide synthesis using acyl chlorides | Request PDF.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- What is the best technique for amide purification?

- CN103980229A - Preparation method of N-phenyl piperazine - Google Patents.

- How should I purify a complex, polar, amide reaction mixture? Biotage.

- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre

- Green and Selective Synthesis ofN-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. clyte.tech [clyte.tech]

- 12. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. microbeonline.com [microbeonline.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. texaschildrens.org [texaschildrens.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Biological targets for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

An In-Depth Technical Guide to the Biological Targets of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine (WAY-100635)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a specific chemical structure that is widely recognized in the scientific community by its more common designation, WAY-100635. This compound has emerged as a critical pharmacological tool for the precise investigation of serotonergic and, to a lesser extent, dopaminergic pathways in the central nervous system. Its high affinity and selectivity for its primary target have made it an invaluable asset in elucidating the roles of specific receptor systems in both normal physiological function and various pathological states. This guide provides a comprehensive overview of the established biological targets of WAY-100635, the experimental methodologies used for their validation, and the functional consequences of its interactions.

Primary Biological Target: The Serotonin 5-HT1A Receptor

The principal biological target of WAY-100635 is the serotonin 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] These receptors are densely expressed in brain regions critical for mood, cognition, and anxiety, including the hippocampus, cortex, and the dorsal raphe nucleus.[2] In the dorsal raphe, 5-HT1A receptors function as somatodendritic autoreceptors on serotonin neurons, where their activation leads to a decrease in neuronal firing and a subsequent reduction in serotonin release throughout the brain. Postsynaptically, they are involved in mediating the effects of serotonin on target neurons.

WAY-100635 is characterized as a potent and selective "silent antagonist" of the 5-HT1A receptor.[2] This terminology is crucial as it distinguishes it from partial agonists, which were sometimes previously mislabeled as antagonists. A silent antagonist, such as WAY-100635, exhibits high affinity for the receptor but possesses no intrinsic efficacy. Consequently, it does not activate the receptor but effectively blocks it from being stimulated by endogenous serotonin or exogenous agonists.[2]

Binding Affinity and Potency

The affinity of WAY-100635 for the 5-HT1A receptor has been extensively characterized through radioligand binding assays. These experiments typically involve the displacement of a radiolabeled ligand (such as [3H]8-OH-DPAT) from the receptor by increasing concentrations of the unlabeled compound (WAY-100635). The resulting data are used to calculate key affinity parameters.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 1.35 nM | Rat Hippocampus | [2] |

| IC50 | 2.2 nM | Rat 5-HT1A Receptors | [1] |

| Ki | 0.84 nM | Rat 5-HT1A Receptors | [1] |

| pIC50 | 8.87 | Recombinant h5-HT1A | [3] |

Signaling Pathway of 5-HT1A Receptor Antagonism

The 5-HT1A receptor couples to inhibitory Gi/Go proteins. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability. As a silent antagonist, WAY-100635 binds to the receptor but does not trigger this cascade. Instead, it prevents serotonin from activating the receptor, thereby blocking these downstream signaling events.

Caption: Antagonism of the 5-HT1A receptor by WAY-100635.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor using competitive displacement of a radiolabeled ligand.

-

Tissue Preparation:

-

Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) to a final protein concentration of approximately 1 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand (e.g., 1 nM [3H]8-OH-DPAT), and varying concentrations of the test compound (WAY-100635, typically from 10-11 to 10-5 M).

-

For determining total binding, add vehicle instead of the test compound.

-

For determining non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM unlabeled serotonin).

-

-

Incubation:

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes.

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Biological Target: The Dopamine D4 Receptor

While highly selective for the 5-HT1A receptor, WAY-100635 also exhibits significant activity at the dopamine D4 receptor.[1][3] Unlike its antagonist action at 5-HT1A receptors, WAY-100635 acts as an agonist at D4 receptors.[1][3] The D4 receptor, another GPCR, is implicated in a variety of neurological processes, including cognition, motivation, and reward. Its dysfunction has been associated with conditions such as schizophrenia and ADHD.

Binding Affinity and Functional Activity

The interaction of WAY-100635 with the D4 receptor has been quantified, revealing a high affinity and functional potency as an agonist.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 3.3 nM | Recombinant hD4.4 | [3] |

| Functional Agonism (EC50) | 9.7 nM | HEK-D4.4 cells | [3] |

Signaling Pathway of D4 Receptor Agonism

Similar to the 5-HT1A receptor, the D4 receptor typically couples to Gi/Go proteins. As an agonist, WAY-100635 activates the D4 receptor, initiating the G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in cellular cAMP levels.

Caption: Agonism of the D4 receptor by WAY-100635.

Experimental Protocol: cAMP Functional Assay for D4 Receptor Agonism

This protocol outlines a method to assess the agonist activity of a compound at the D4 receptor by measuring changes in intracellular cAMP levels.

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (WAY-100635) to the wells.

-

Stimulate adenylyl cyclase with a known activator, such as Forskolin (e.g., 10 µM). This will increase intracellular cAMP levels. The agonist activity of the test compound will inhibit this Forskolin-induced cAMP production.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).

-

Measure the intracellular cAMP concentration using the detection kit and a suitable plate reader.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of Forskolin-stimulated cAMP accumulation.

-

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other potential off-targets. WAY-100635 demonstrates remarkable selectivity for the 5-HT1A receptor, displaying over 100-fold greater affinity for this receptor compared to a wide range of other CNS receptors.[2]

| Receptor Subtype | Selectivity Fold (vs. 5-HT1A) | Reference |

| Other 5-HT Subtypes | >100-fold | [1] |

| Adrenoceptors | >100-fold | |

| Dopamine (non-D4) | >100-fold | |

| GABA Receptors | >100-fold | |

| Histamine Receptors | >100-fold |

Experimental Workflow: Receptor Selectivity Screening

Caption: A typical workflow for determining compound selectivity.

Conclusion

1-Phenyl-4-(pyridine-2-carbonyl)piperazine, or WAY-100635, is a highly selective and potent pharmacological agent with a well-defined profile of biological targets. Its primary activity as a silent antagonist of the 5-HT1A receptor, combined with its secondary agonist activity at the dopamine D4 receptor, makes it an indispensable tool for dissecting the complex roles of these two receptor systems in the brain. The extensive characterization of its binding affinities, functional activities, and selectivity provides researchers with a reliable and precise instrument for investigating serotonergic and dopaminergic neurotransmission.

References

-

Forster, E. A., et al. (1995). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. PubMed. [Link]

-

Darmani, N. A., et al. (1998). The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication. PubMed. [Link]

Sources

- 1. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Safe Handling and Characterization of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core safety principles, handling protocols, and physicochemical properties of the research chemical 1-Phenyl-4-(pyridine-2-carbonyl)piperazine. As no formal Safety Data Sheet (SDS) is publicly available for this specific molecule, this document synthesizes data from its constituent chemical moieties—1-phenylpiperazine and a pyridine-carbonyl group—to construct a robust and cautionary operational framework. The protocols and recommendations herein are grounded in established laboratory safety standards and an expert understanding of the reactivity and toxicology of related chemical classes.

Compound Identity and Rationale for Hazard Assessment

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a multi-functional organic molecule. Its structure suggests a high potential for biological activity, as the piperazine ring is a common scaffold in pharmacologically active compounds, known to interact with various receptors in the central nervous system.[1][2] The molecule's safety profile is best understood by dissecting its primary structural components:

-

The 1-Phenylpiperazine Moiety: This is the dominant risk factor. The immediate precursor, 1-phenylpiperazine, is classified as toxic if swallowed and fatal upon skin contact, causing severe skin burns and eye damage.[3][4] It is imperative to assume the target compound inherits these severe hazard characteristics.

-

The Pyridine-Carbonyl Moiety: Pyridine and its derivatives are known hazardous materials, often volatile and harmful if inhaled.[5] They can cause skin, eye, and respiratory irritation.[6][7] The carbonyl group creates a potential site for metabolic activity, further complicating its toxicological profile.

Given the known severe hazards of its precursors, 1-Phenyl-4-(pyridine-2-carbonyl)piperazine must be handled with the utmost caution, treating it as a substance with unknown, but likely high, toxicity and corrosivity.

Physicochemical and Hazard Characteristics

The following table summarizes the known and inferred properties of the compound. It is critical to note that values marked with an asterisk (*) are estimated based on structural analogs and have not been experimentally verified for this specific molecule.

| Property | Value / Classification | Source / Rationale |

| IUPAC Name | (4-phenylpiperazin-1-yl)(pyridin-2-yl)methanone | Standard Nomenclature |

| Molecular Formula | C₁₆H₁₇N₃O | Calculated |

| Molecular Weight | 267.33 g/mol | Calculated |

| Appearance | Solid (predicted) | Based on related compounds[8] |

| Solubility | Aqueous (Acidic): HighAqueous (Neutral/Basic): LowOrganic: Soluble in DMSO, DMF | Inferred from isomer 1-Phenyl-4-(4-pyridinyl)piperazine.[5] The basic nitrogen atoms suggest high solubility in acidic media via salt formation. |

| GHS Hazard Pictograms | ☠ (Skull and Crossbones)☣ (Corrosion) | Inferred from 1-phenylpiperazine SDS.[3][4] |

| GHS Signal Word | Danger | Inferred from 1-phenylpiperazine SDS.[3][4] |

| GHS Hazard Statements | H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | Inferred from 1-phenylpiperazine and pyridine analog data.[3][4][7] |

| GHS Precautionary Statements * | P260, P262, P264, P270, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P361+P364, P405 | Inferred from analog SDS data.[4] |

Risk Assessment and Mitigation Workflow

Effective management of this compound requires a systematic approach to risk assessment. The primary directive is the Principle of Assumed Toxicity : treat the compound as highly hazardous in all circumstances. The following workflow illustrates the decision-making process for establishing safe handling procedures.

Caption: Decision tree for emergency response to spills or personnel exposure.

References

-

CAS 682773-53-1 | 1-Phenyl-4-(pyridin-2-yl)piperazine. Hoffman Fine Chemicals.

- SAFETY DATA SHEET - 4-Phenylpyridine. (2025). [Source Link Not Available]

-

1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (2025). BenchChem.

-

SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.

-

Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate.

-

1-Phenylpiperazine 99 92-54-6. Sigma-Aldrich.

-

SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.

-

Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.

-

Piperazine. Wikipedia.

-

material safety data sheet sds/msds - 1-(p-Tolyl)piperazine. (Date not available). CDH Fine Chemical.

-

Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indol-6-yl)carbonyl)-. PubChemLite.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). International Journal of Advanced Scientific Research. [Source Link Not Available]

-

Piperazine, 1-phenyl-. NIST WebBook.

-

Piperazine, 1-phenyl-. NIST WebBook.

-

SAFETY DATA SHEET - 2-Phenylpiperazine. (2024, March 31). Fisher Scientific.

-

1-Phenyl-4-(4-pyridinyl)piperazine molecular structure and weight. (2025). BenchChem.

-

Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... (2010, March 25). PubMed.

-

1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. (2019, March 8). Loba Chemie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine, 1-phenyl- [webbook.nist.gov]

- 4. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

Methodological & Application

Application Note: Optimized Acylation of 1-Phenylpiperazine with Picolinic Acid

Topic: Reaction conditions for acylation of 1-phenylpiperazine with picolinic acid Content Type: Detailed Application Note & Protocol

Abstract

The amide coupling of picolinic acid (pyridine-2-carboxylic acid) with 1-phenylpiperazine is a critical transformation in the synthesis of CNS-active agents, particularly serotonin reuptake inhibitors and GPCR ligands. While seemingly trivial, this reaction presents unique challenges: the potential for metal chelation by the picolinoyl moiety, the risk of nucleophilic aromatic substitution (chlorination) on the pyridine ring during activation, and the regioselectivity required between the aliphatic and anilinic nitrogens of the piperazine. This guide provides two validated protocols—a high-throughput HATU method and a scalable Acid Chloride method—along with mechanistic insights to ensure high purity and yield.

Reaction Strategy & Mechanistic Insights

Chemoselectivity

1-Phenylpiperazine contains two nitrogen atoms with distinct electronic environments:

-

N1 (Aliphatic): A secondary amine with high nucleophilicity (

for the conjugate acid). -

N4 (Anilinic): Attached to the phenyl ring, the lone pair is delocalized into the

-system, rendering it significantly less nucleophilic (

The "Picolinic Trap": Activation Challenges

Picolinic acid poses a specific risk during acid chloride formation. Refluxing picolinic acid with thionyl chloride (

-

Risk: Formation of 4-chloro-picolinoyl piperazine impurities which are difficult to separate.

-

Solution: Use mild activation (HATU) or generate the acid chloride using Oxalyl Chloride/DMF at low temperatures (

) to suppress side reactions.

Metal Chelation

The product, (4-phenylpiperazin-1-yl)(pyridin-2-yl)methanone, is a bidentate ligand capable of chelating transition metals (Cu, Ni, Fe).

-

Impact: If metal catalysts or metal-contaminated solvents are used, the product may isolate as a colored complex (often blue or green).

-

Mitigation: Use EDTA washes during workup if metal contamination is suspected.

Experimental Protocols

Protocol A: High-Yield Discovery Synthesis (HATU Method)

Best for: Small scale (10 mg – 5 g), high purity requirements, and parallel synthesis.

Reagents:

-

Picolinic Acid (1.0 equiv)[1]

-

1-Phenylpiperazine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Activation: In a dry round-bottom flask, dissolve Picolinic Acid (1.0 equiv) in anhydrous DMF (

concentration). -

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

-

Amine Addition: Add 1-Phenylpiperazine (1.1 equiv) dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

-

Quench: Dilute with Ethyl Acetate (5x reaction volume).

-

Workup:

-

Wash organic layer with saturated

(2x) to remove unreacted acid and HATU byproducts. -

Wash with Water (3x) to remove DMF.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Gradient: 0

5% MeOH in DCM).

Protocol B: Scalable Synthesis (Acid Chloride Method)

Best for: Large scale (>5 g) and cost-efficiency. Avoids expensive coupling reagents.[3]

Reagents:

-

Oxalyl Chloride (1.2 equiv)

-

Catalytic DMF (2–3 drops)

-

1-Phenylpiperazine (1.1 equiv)

-

Triethylamine (

) (2.5 equiv) -

Solvent: Anhydrous DCM[5]

Procedure:

-

Acid Chloride Formation (In-Situ):

-

Suspend Picolinic Acid in anhydrous DCM (

) at -

Add Catalytic DMF (essential for Vilsmeier-Haack activation).

-

Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

, -

Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution becomes clear. Do NOT reflux.

-

-

Coupling:

-

Cool the mixture back to

. -

Add Triethylamine (2.5 equiv). Note: White smoke (

) will form. -

Immediately add 1-Phenylpiperazine (1.1 equiv) dissolved in minimal DCM dropwise.

-

-

Reaction: Warm to RT and stir for 3 hours.

-

Workup:

-

Crystallization: The crude product often solidifies. Recrystallize from EtOAc/Hexanes if necessary.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the selective acylation and the potential side reaction pathway (chlorination) that must be avoided.

Figure 1: Reaction pathway highlighting the direct route to the target amide and the thermal risk of side-chain chlorination.

Workup Decision Tree

Optimizing purification based on the scale and method used.

Figure 2: Strategic workup flow to maximize purity based on the solvent system and coupling agent.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of active ester/chloride. | Ensure solvents are anhydrous. Use a drying tube or |

| Product is Blue/Green | Metal chelation (Ni/Cu/Fe). | Wash organic layer with 0.1M EDTA solution or aqueous ammonia. |

| Impurity (+34 mass) | 4-Chloro-picolinamide formation.[1][4][7] | Stop refluxing SOCl2. Switch to Oxalyl Chloride at |

| Starting Material Remains | Steric hindrance or deactivated acid. | Add catalytic DMAP (10 mol%) to accelerate the reaction. |

| Emulsion during Workup | Amphiphilic nature of product. | Add a small amount of MeOH to the organic phase or saturate aqueous phase with solid NaCl. |

Safety & Compliance

-

Picolinic Acid: Irritant. Avoid inhalation of dust.

-

1-Phenylpiperazine: Toxic if swallowed. Corrosive. Use gloves and face shield.

-

Oxalyl Chloride: Releases CO and HCl. Must be used in a well-ventilated fume hood.

-

Waste Disposal: All aqueous washes containing pyridine derivatives should be treated as hazardous organic waste, not standard aqueous waste.

References

-

Synthesis and structural characterisation of amides from picolinic acid. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the risk of 4-chlorination when using thionyl chloride and reflux conditions. URL:[Link]

-

The reductive cleavage of picolinic amides. Source: University of Cambridge (Spring Group). Context: Validates HATU as a high-yielding method for picolinic amide synthesis. URL:[Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters. Context: Comparative analysis of coupling agents (DCC, HATU, SOCl2) for benzoyl-type couplings. URL:[Link]

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: A Validated Protocol for the Synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is centered around a robust amide coupling reaction, leveraging common laboratory reagents and techniques. We offer detailed explanations for critical procedural choices, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this key molecular scaffold.

Introduction and Scientific Principle

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a molecule of significant interest, incorporating three key pharmacophores: a phenyl ring, a piperazine core, and a pyridine moiety. Piperazine and its derivatives are foundational structures in numerous pharmacologically active compounds, recognized for their versatile binding possibilities and presence in drugs targeting a wide range of conditions.[1][2][3] The strategic combination of these fragments makes the target compound a desirable intermediate for library synthesis and lead optimization in drug discovery programs.[4][5]

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry, by coupling 1-phenylpiperazine with picolinic acid (pyridine-2-carboxylic acid).[6][7] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to make it a more potent electrophile for the nucleophilic attack by the secondary amine of the piperazine.

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is an aminium-based reagent known for its high efficiency, rapid reaction times, and ability to minimize side reactions like racemization.[8] The reaction is facilitated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which neutralizes the hexafluorophosphate salt and scavenges the proton released during the reaction, driving the equilibrium towards product formation.

Materials and Apparatus

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Required Purity |

| 1-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | ≥98% |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | ≥99% |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | ≥98% |

| DIPEA (Hünig's base) | C₈H₁₉N | 129.24 | ≥99.5% (Anhydrous) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade or higher |

| Hexanes | C₆H₁₄ | - | ACS Grade or higher |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Brine | NaCl | 58.44 | Saturated Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | For NMR analysis |

Laboratory Apparatus

-

Round-bottom flasks (50 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

High-resolution NMR spectrometer, FT-IR spectrometer, and Mass Spectrometer

Detailed Synthesis Protocol

This protocol outlines a procedure for a 10 mmol scale synthesis.

Diagram of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine.

Part A: Amide Coupling Reaction

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add picolinic acid (1.23 g, 10.0 mmol, 1.0 eq).

-

Add anhydrous DMF (20 mL) and stir until the solid is completely dissolved.

-

To this solution, add HATU (4.18 g, 11.0 mmol, 1.1 eq) followed by the slow, dropwise addition of DIPEA (3.5 mL, 20.0 mmol, 2.0 eq) via syringe.

-

Stir the mixture at room temperature for 15 minutes to ensure complete activation of the picolinic acid.

-

In a separate vial, dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (~5 mL).

-

Add the 1-phenylpiperazine solution dropwise to the activated picolinic acid mixture.

-

Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress using TLC (eluent: 50% EtOAc in Hexanes). The product spot should be clearly visible and the starting materials should diminish over time.

Part B: Aqueous Work-up and Extraction

-

Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality Note: The water washes are crucial for removing the highly polar DMF solvent and water-soluble byproducts, such as the tetramethylurea formed from HATU. The brine wash removes residual water from the organic phase, aiding the subsequent drying step.

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part C: Purification by Column Chromatography

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed in 20% ethyl acetate in hexanes.

-

Load the adsorbed crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

Causality Note: Gradient elution is employed to first elute non-polar impurities with a low-polarity mobile phase, followed by the elution of the desired product as the solvent polarity is increased.

-

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-Phenyl-4-(pyridine-2-carbonyl)piperazine as a solid. Dry under high vacuum to remove any residual solvent.

Reaction Scheme and Characterization

Overall Reaction Scheme

Caption: Amide coupling of Picolinic Acid and 1-Phenylpiperazine.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 267.33 g/mol |

| ¹H NMR (500 MHz, CDCl₃) | δ ~ 8.55 (d, 1H, Py-H), 7.80 (t, 1H, Py-H), 7.50 (d, 1H, Py-H), 7.35 (m, 3H, Ar-H & Py-H), 6.95 (d, 2H, Ar-H), 6.85 (t, 1H, Ar-H), 3.90-3.70 (m, 4H, piperazine-H), 3.20-3.00 (m, 4H, piperazine-H). Note: Shifts are approximate.[10][11] |

| ¹³C NMR (126 MHz, CDCl₃) | δ ~ 168.5 (C=O), 154.0, 151.0, 148.0, 137.0, 129.0, 125.0, 123.0, 120.0, 116.0, 50.0-42.0 (piperazine carbons). Note: Shifts are approximate.[10] |

| FT-IR (ATR, cm⁻¹) | ~ 3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1650 (Amide C=O stretch) , ~1590 (C=C stretch), ~1440, ~1280 (C-N stretch).[10][12] |

| MS (ESI+) | Calculated for [M+H]⁺: 268.1444; Found: 268.144x |

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

HATU is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

DIPEA is corrosive and flammable. Handle with care.

-

DMF is a skin and respiratory irritant and is readily absorbed through the skin.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. (n.d.). Benchchem.

- Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (n.d.). Benchchem.

- Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012, November 8). ResearchGate.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate.

- Alver, Ö., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801.

- Picolinic acid. (n.d.). In Wikipedia.

- PIPERAZINES. (n.d.). Ataman Kimya.

- 1-(4-Pyridyl)piperazine. (n.d.). Chem-Impex.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). PMC.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification Strategies for Pyridine-2-Carbonyl Piperazine Derivatives

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The Challenge: Pyridine-2-carbonyl piperazine derivatives represent a "perfect storm" for purification difficulties.[1] They possess a polar amide backbone, a weakly basic pyridine ring (pKa ~5.2), and a highly basic distal secondary amine on the piperazine ring (pKa ~9.8).

The Consequence:

-

Aqueous Solubility: The molecule is often too water-soluble for standard aqueous workups, leading to "missing mass" in the aqueous layer.[1]

-

Silanol Tailing: The basic piperazine nitrogen interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing and irreversible adsorption.

This guide provides three field-proven protocols designed to overcome these specific physicochemical barriers.

Chemical Logic: The pKa Map

Understanding the ionization state is the only way to design a self-validating protocol.[1] You must visualize the molecule as a dynamic species that changes charge based on pH.

-

pH < 4: Both the pyridine nitrogen and the distal piperazine nitrogen are protonated (

charge). Highly Water Soluble. [1] -

pH 6–8: The pyridine is neutral, but the piperazine is protonated (

charge). Amphiphilic. -

pH > 11: Both nitrogens are deprotonated (Neutral).[1] Organic Soluble (Lipophilic).

Protocol A: The "Salting-Out" Extraction (Modified Workup)

Best for: Crude reaction mixtures where the product is trapped in the aqueous phase.

Standard extractions often fail because the product partitions into water. This protocol uses the "Salting-Out" principle to force the organic molecule into the organic phase.[1]

Materials

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Chloroform/Isopropanol (3:1 ratio).[1] Note: DCM is often insufficient for highly polar variants.[1]

-

Base: Saturated Sodium Carbonate (

) or 10N NaOH.[1] -

Salt: Solid Sodium Chloride (NaCl).[1]

Step-by-Step Methodology

-

Quench & Acidify: If the reaction used acid-labile protecting groups (Boc), skip this. Otherwise, dilute the reaction mixture with 1N HCl until pH < 3. Wash this aqueous phase with Ethyl Acetate (EtOAc) to remove non-basic impurities (unreacted activated esters, non-polar byproducts). Discard the organic layer.

-

The pH Switch: Cool the aqueous layer to 0°C. Slowly add 10N NaOH until pH > 12. Validation: Check with wide-range pH paper; it must be dark blue/purple.[1]

-

Saturation: Add solid NaCl to the basic aqueous layer until no more salt dissolves.[1] This increases the ionic strength, decreasing the solubility of your organic product (the Salting-Out effect).

-

Extraction: Extract 3x with 2-MeTHF or CHCl3:IPA (3:1) .

-

Why these solvents? They have higher polarity than DCM and coordinate better with the amide/amine functionality.

-

-

Drying: Dry combined organics over

(Sodium Sulfate), filter, and concentrate.

Protocol B: Flash Chromatography (The "Silanol Shielding" Method)

Best for: Removing baseline impurities and separating close-running spots.[1]

Standard silica is acidic (pH ~5). If you run a basic piperazine on it, the amine will protonate and stick to the silica, resulting in broad streaks. You must "shield" the silica.

The Mobile Phase: "Ammoniated Methanol"

Do not just add TEA to the mobile phase. Prepare a dedicated stock solution.[1]

-

Stock A: Dichloromethane (DCM).[1]

-

Stock B: 10% Methanol in DCM + 1% Ammonium Hydroxide (

, 28-30% aq).-

Preparation Tip: Mix the MeOH and

first, then add to DCM. Shake vigorously. If it is cloudy, add a few drops of Methanol until clear.

-

Gradient Strategy

-

Column: Spherical Silica (High Performance), 20–40 µm.

-

Equilibration: Flush column with 10% Stock B for 5 CV (Column Volumes) to neutralize silica acidity before injection.

-

Run:

-

0–5 min: 0% B (100% DCM)

-

5–20 min: 0% to 50% B (Linear Gradient)

-

Result: The product usually elutes between 5–8% MeOH content. The ammonia keeps the piperazine deprotonated, ensuring a sharp peak.

-

Visualization: Purification Decision Tree

Caption: Decision matrix for selecting the appropriate purification pathway based on solubility and chromatographic behavior.

Protocol C: Preparative HPLC (High pH Strategy)

Best for: Final compounds requiring >98% purity for biological assays.[1]

Using standard TFA (Trifluoroacetic acid) buffers will protonate the piperazine, often causing it to elute in the void volume or split into double peaks (salt vs. free base equilibrium).

The Solution: High pH Reverse Phase Operating at pH 10 ensures the molecule is neutral (hydrophobic), increasing retention on the C18 column and improving peak shape.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Hybrid Particle (e.g., XBridge or Gemini NX) - Must be pH stable |

| Mobile Phase A | 10 mM Ammonium Bicarbonate ( |

| Mobile Phase B | Acetonitrile (MeCN) |

| Flow Rate | 20 mL/min (for 19mm ID column) |

| Gradient | 5% B to 60% B over 15 minutes |

| Detection | UV 254 nm (Pyridine absorbance) |

Critical Note: After collecting fractions, remove the Ammonium Bicarbonate immediately by lyophilization. Do not use rotary evaporation at high heat, as basic aqueous solutions can degrade the amide bond over time.

Troubleshooting & Optimization

Issue: "The Missing Mass"

Symptom: You had 500mg crude, extracted, and now have 50mg. Root Cause: The piperazine derivative formed a water-soluble hydrochloride salt during the workup.[1] Fix: Take your aqueous waste layer.[1] Lyophilize it completely. The solid residue contains your product mixed with salts. Triturate (wash) this solid with dry Methanol or 10% MeOH in DCM, filter out the inorganic salts, and concentrate the filtrate.

Issue: "The Ghost Peak"

Symptom: NMR shows pure compound, but LCMS shows a mass +12 or +44 units higher. Root Cause:

-

+12: Methylene bridge formation from using DCM with basic amines over long periods.[1]

-

+44: Carbamate formation from

absorption (piperazines are excellent

References

-

Biotage. (2023).[1] Strategies for Flash Chromatography of Basic Amines. Retrieved from [Link]

-

Teledyne ISCO. (2022).[1] Purification of Heterocyclic Amines: Overcoming Tailing on Silica. Teledyne Application Notes.[1]

-

Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[1] (Standard reference for salting-out procedures).

-

Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.[1] (Reference for amide coupling workups).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Welcome to the technical support center for the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine?

The most direct and common method for synthesizing 1-Phenyl-4-(pyridine-2-carbonyl)piperazine is through an amide coupling reaction . This involves the condensation of picolinic acid (pyridine-2-carboxylic acid) with 1-phenylpiperazine. The core challenge of this synthesis lies in activating the carboxylic acid to facilitate the nucleophilic attack by the secondary amine of the piperazine ring.[1][2]

A general schematic of this reaction is presented below.

Q2: I am experiencing low yields. How do I select the most effective coupling reagent?

The choice of coupling reagent is critical and is often the first parameter to optimize.[3] Different reagents have varying efficiencies, costs, and side-reaction profiles. For this specific transformation, which couples a heteroaromatic acid with a moderately nucleophilic amine, uronium/aminium-based reagents are often superior to carbodiimides.[4]

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Pros | Cons | Recommended for this Synthesis? |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[2][5] | Can lead to racemization (if applicable); often require additives (HOBt, Oxyma) to suppress side reactions and improve efficiency.[3] | Viable, but may not be highest yielding. Often a good starting point for initial trials. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency; low risk of racemization. Byproducts are generally not carcinogenic.[4] | Can be more expensive than carbodiimides. | Good. A reliable choice if carbodiimide methods fail. |

| Uronium/Aminium Salts | HATU , HBTU, COMU | Highly efficient, fast reaction times, very effective for challenging or sterically hindered substrates.[1][3][4] | Higher cost; byproducts can sometimes complicate purification. | Excellent. HATU is highly recommended for this synthesis due to its high reactivity, which can overcome the potential for lower nucleophilicity of the reactants.[6] |

| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Generates a highly reactive acyl chloride intermediate. | Harsh conditions (e.g., neat SOCl₂ at high temperatures) can lead to side reactions, such as chlorination of the pyridine ring of picolinic acid.[7][8][9] | Not Recommended as a first choice. Use with caution only if other methods fail, due to the high risk of byproduct formation. |

Recommendation: Start with HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for the highest probability of success.[1][6] If cost is a major constraint, EDC in combination with an additive like HOBt is a reasonable alternative.[5]

Q3: My reaction has stalled and is not proceeding to completion. What are the common causes and how can I troubleshoot this?

An incomplete reaction is a frequent issue in amide coupling. The troubleshooting workflow below outlines the most common culprits and the corresponding corrective actions.

Key Troubleshooting Steps:

-

Ensure Anhydrous Conditions : Activated carboxylic acids are highly susceptible to hydrolysis. Use dry solvents (e.g., DMF, DCM) and ensure your starting materials are free of water.[3]

-